molecular formula C28H28N4O3 B14980855 N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B14980855
M. Wt: 468.5 g/mol
InChI Key: QMOZXPSXKGYYAZ-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, a dimethylphenyl group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the dimethylphenylamine reacts with an appropriate electrophile.

    Attachment of the Acetamide Moiety: The acetamide group is attached via an acylation reaction, where the amine group of the quinoxaline derivative reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)acetamide
  • N-(2,4-dimethylphenyl)acetamide
  • N-(2,4-dimethylphenyl)formamide

Uniqueness

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and the presence of both dimethylphenyl and acetamide groups make it a versatile compound for various applications.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-18-10-13-22(14-11-18)16-31(21(4)33)27-28(35)32(25-8-6-5-7-23(25)30-27)17-26(34)29-24-15-19(2)9-12-20(24)3/h5-15H,16-17H2,1-4H3,(H,29,34)

InChI Key

QMOZXPSXKGYYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)C(=O)C

Origin of Product

United States

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